molecular formula C14H16ClN3O2S B7627847 4-amino-N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide

4-amino-N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B7627847
M. Wt: 325.8 g/mol
InChI Key: HOLUGMZFUDJBTJ-UHFFFAOYSA-N
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Description

4-amino-N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of thiazole compounds and has a molecular weight of 368.88 g/mol.

Mechanism of Action

The mechanism of action of 4-amino-N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of matrix metalloproteinases. In the brain, this compound has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 4-amino-N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide in lab experiments is its potential therapeutic applications in cancer and neurodegenerative diseases. Additionally, this compound is a relatively stable compound that can be synthesized in large quantities. However, one limitation of using this compound in lab experiments is its complex synthesis method, which requires careful attention to reaction conditions and purification methods.

Future Directions

There are several future directions for the study of 4-amino-N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide. One direction is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of this compound derivatives with improved pharmacological properties could lead to the development of more effective treatments for cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-amino-N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide involves the reaction of 3-chloro-4-methoxybenzaldehyde with thiosemicarbazide to form 4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 4-bromobutanoyl chloride to form this compound. The overall synthesis method is a multi-step process that requires careful attention to reaction conditions and purification methods.

Scientific Research Applications

4-amino-N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Properties

IUPAC Name

4-amino-N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c1-20-12-5-4-9(7-10(12)15)11-8-21-14(17-11)18-13(19)3-2-6-16/h4-5,7-8H,2-3,6,16H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLUGMZFUDJBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCCN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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